![molecular formula C9H11NO2S B6166255 8-amino-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione CAS No. 763038-78-4](/img/no-structure.png)
8-amino-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione
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Description
“8-amino-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione” is a chemical compound with the molecular formula C9H11NO2S . It is related to other compounds such as “4-amino-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione hydrochloride” and "6-amino-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione" .
Physical And Chemical Properties Analysis
The compound is a powder at room temperature . The molecular weight of a related compound, “4-amino-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione hydrochloride”, is 233.72 , which might be similar to that of “8-amino-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione”.Safety and Hazards
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 8-amino-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione involves the reaction of 2-aminothiophenol with maleic anhydride followed by reduction and cyclization.", "Starting Materials": [ "2-aminothiophenol", "maleic anhydride", "sodium borohydride", "acetic acid", "ethanol" ], "Reaction": [ "Step 1: Dissolve 2-aminothiophenol (1.0 g, 8.5 mmol) and maleic anhydride (1.2 g, 12.3 mmol) in acetic acid (20 mL) and reflux for 4 hours.", "Step 2: Cool the reaction mixture to room temperature and add sodium borohydride (0.5 g, 13.2 mmol) in small portions with stirring.", "Step 3: Reflux the mixture for an additional 4 hours.", "Step 4: Cool the reaction mixture to room temperature and add ethanol (20 mL) to the mixture.", "Step 5: Filter the precipitate and wash with ethanol to obtain the product, 8-amino-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione (1.2 g, 70% yield)." ] } | |
CAS RN |
763038-78-4 |
Molecular Formula |
C9H11NO2S |
Molecular Weight |
197.3 |
Purity |
95 |
Origin of Product |
United States |
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